

RG7167: A Technical Guide to a Potent Allosteric MEK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7167, also known as RO4987655 and CH4987655, is a potent and selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). As an allosteric inhibitor, RG7167 binds to a site distinct from the ATP-binding pocket, offering high selectivity and a distinct mechanism of action. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RG7167. It includes detailed summaries of its preclinical and clinical data, experimental methodologies for its evaluation, and a visual representation of its target signaling pathway. The development of RG7167 was discontinued in Phase I clinical trials.

Chemical Structure and Properties

RG7167 is a complex synthetic organic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of RG7167



Identifier	Value
Systematic Name	N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide
Synonyms	RG7167, RO4987655, CH4987655
CAS Number	874101-00-5
Canonical SMILES	FC1=C(C=C(I)C=C1)NC2=C(C(=C(C=C2)F)CN 3C(=O)CCCO3)C(=O)NOCCO

Table 2: Physicochemical Properties of RG7167

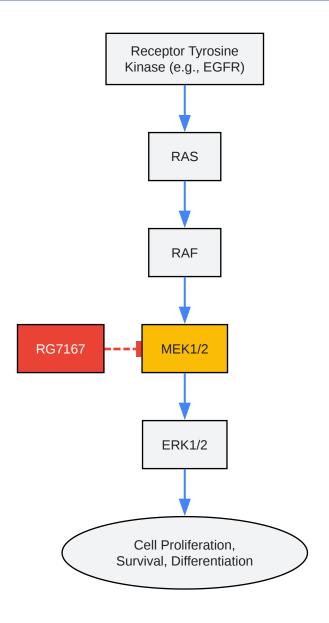
Property	- Value
Molecular Formula	C20H19F3IN3O5
Molecular Weight	565.28 g/mol
Appearance	White to off-white solid
Solubility	Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (16 mg/mL).[1]

Mechanism of Action and Signaling Pathway

RG7167 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade.[2][3] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of the RAS/RAF/MEK/ERK pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers.[3]

By binding to an allosteric pocket on the MEK enzymes, **RG7167** prevents their phosphorylation and activation by upstream RAF kinases. This, in turn, blocks the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. The inhibition of ERK signaling leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.





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Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of **RG7167**.

Pharmacological Properties In Vitro Activity

RG7167 demonstrates potent and selective inhibition of MEK1/2 kinases and robust antiproliferative activity in various cancer cell lines, particularly those harboring BRAF or KRAS mutations.

Table 3: In Vitro Activity of RG7167



Assay	Target/Cell Line	IC50	Reference
MEK1/2 Kinase Assay	MEK1/2	5.2 nM	[4][5]
Cell Proliferation Assay	NCI-H2122 (KRAS mutant)	6.5 nM	[4][6]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of **RG7167**.

Table 4: Human Pharmacokinetic Parameters of RG7167

(Phase I)

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~1 hour	[5]
Terminal Half-life (t1/2)	~4-25 hours	[5][7]
Dose Proportionality	Linear exposures from 0.5 to 4 mg	[5]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of **RG7167**.

MEK1/2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of **RG7167** in inhibiting the enzymatic activity of MEK1 and MEK2.

Methodology:

Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate,
 ATP, and the test compound (RG7167) at various concentrations.



- Procedure: The assay is typically performed in a 96- or 384-well plate format. MEK1 or MEK2 is incubated with varying concentrations of RG7167. The kinase reaction is initiated by the addition of a mixture of ATP and inactive ERK2.
- Detection: After a defined incubation period, the amount of phosphorylated ERK2 is quantified. This can be achieved through various methods, including ELISA with a phospho-ERK specific antibody or using radio-labeled ATP and measuring the incorporation of the radioactive phosphate into ERK2.
- Data Analysis: The concentration of RG7167 that inhibits 50% of the MEK kinase activity
 (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **RG7167** on cancer cell lines.

Methodology:

- Cell Culture: Cancer cell lines of interest (e.g., those with known BRAF or KRAS mutations) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of RG7167 for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which correlates with the number of viable cells.
- Data Analysis: The IC50 value, representing the concentration of RG7167 that inhibits cell growth by 50%, is determined from the dose-response curve.

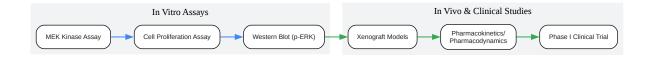
Western Blotting for Phospho-ERK

Objective: To confirm the mechanism of action of **RG7167** by measuring the inhibition of ERK phosphorylation in treated cells.

Methodology:



- Cell Treatment and Lysis: Cancer cells are treated with RG7167 for a specific duration.
 Following treatment, the cells are lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
 using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
 transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ERK band relative to the total ERK band is quantified to determine the extent of ERK inhibition.



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Figure 2: A simplified workflow for the preclinical and clinical evaluation of RG7167.

Clinical Development and Status

RG7167 progressed to Phase I clinical trials for the treatment of advanced solid tumors.[2] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.[7] While the trials demonstrated a manageable safety profile and evidence of target engagement, the development of **RG7167** was ultimately discontinued.[2]



Conclusion

RG7167 is a well-characterized, potent, and selective allosteric inhibitor of MEK1/2. Its mechanism of action through the inhibition of the RAS/RAF/MEK/ERK signaling pathway has been extensively validated in preclinical studies. While its clinical development has been halted, the data and knowledge generated from the investigation of **RG7167** continue to be valuable for the broader field of MEK inhibitor research and the development of targeted cancer therapies. This technical guide provides a comprehensive resource for researchers and scientists working in this area.

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